Diethylamine salicylate
Overview
Description
Diethylamine salicylate is a chemical compound that belongs to the class of salicylates. It is commonly used as a topical analgesic and anti-inflammatory agent. The compound is a salt formed from salicylic acid and diethylamine. Salicylic acid, derived from the bark of the white willow and wintergreen leaves, has bacteriostatic, fungicidal, and keratolytic properties . This compound is known for its ability to penetrate the skin and provide relief from pain and inflammation.
Mechanism of Action
Target of Action
Diethylamine salicylate is a derivative of salicylic acid . Salicylic acid, obtained from the bark of the white willow and wintergreen leaves, is known for its bacteriostatic, fungicidal, and keratolytic actions . The primary targets of this compound are believed to be similar to those of salicylic acid, which include various enzymes and biochemical pathways involved in inflammation and pain sensation .
Mode of Action
This compound is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This interaction results in an analgesic (pain-relieving) and anti-inflammatory effect .
Biochemical Pathways
Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Pharmacokinetics
This compound is absorbed through the skin in small amounts as salicylic acid . Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability. The compound is excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action include pain relief and reduction of inflammation . By exerting a cortisone-like action and stimulating the pituitary-adrenal axis, it helps alleviate pain and inflammation in the applied area .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption of the compound . .
Biochemical Analysis
Biochemical Properties
Diethylamine salicylate is known for its anti-inflammatory properties . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
This compound is absorbed into the tissues after application to the skin, enters the bloodstream, and is transported throughout the body . This suggests that it may have wide-ranging effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to have anti-inflammatory and analgesic effects, suggesting that it may interact with biomolecules involved in inflammation and pain sensation .
Temporal Effects in Laboratory Settings
It is known that after topical application, small amounts of salicylic acid, a related compound, are detectable in the plasma .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. Salicylates, a related group of compounds, have been studied in animals. For example, salicylate toxicity has been observed in dogs and cats at acute ingestions of 100 mg/kg and 50 mg/kg respectively .
Metabolic Pathways
This compound is a derivative of salicylic acid, which is synthesized from chorismate, a product of the shikimate pathway . Salicylic acid and its derivatives are known to interact with various enzymes and cofactors in this and other metabolic pathways .
Transport and Distribution
After application to the skin, this compound is absorbed, penetrates the tissues, enters the bloodstream, and is transported throughout the body . This suggests that it may interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues.
Subcellular Localization
Given its ability to penetrate tissues and enter the bloodstream , it is likely that it can reach various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylamine salicylate is synthesized by reacting salicylic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol. The process involves the neutralization of salicylic acid with diethylamine, resulting in the formation of this compound and water as a byproduct. The reaction is usually carried out at room temperature and requires stirring to ensure complete mixing of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where salicylic acid and diethylamine are mixed in the presence of an organic solvent. The reaction mixture is then filtered to remove any impurities, and the solvent is evaporated to obtain the pure this compound. The final product is then subjected to quality control tests to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Diethylamine salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The salicylate moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Diethylamine salicylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
- Salicylic Acid
- Methyl Salicylate
- Ibuprofen
- Diclofenac
- Piroxicam
Diethylamine salicylate stands out due to its effective skin penetration and targeted action, making it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
N-ethylethanamine;2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKRAUEFASZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963183 | |
Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4419-92-5 | |
Record name | Diethylamine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4419-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylammonium salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLAMINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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